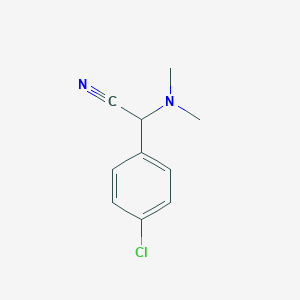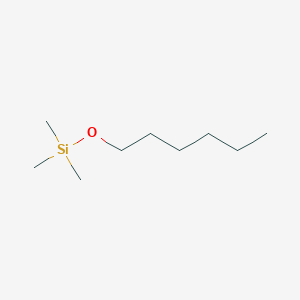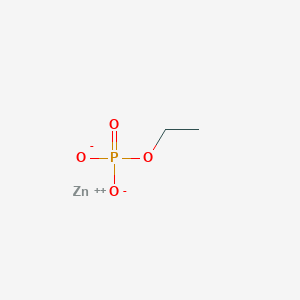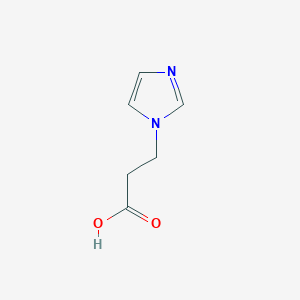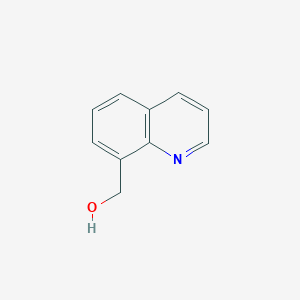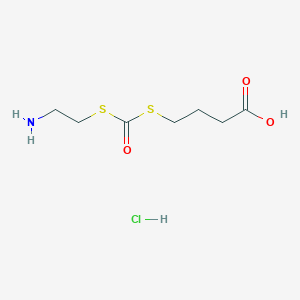
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 4-mercaptobutyric acid, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 4-mercaptobutyric acid, hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DTNB or Ellman's reagent, and it is commonly used in biochemical assays to measure the concentration of thiol groups in proteins and other biomolecules.
作用機序
DTNB works by reacting with thiol groups to form a mixed disulfide bond. This reaction produces a yellow-colored compound that can be detected using a spectrophotometer. The amount of yellow color produced is proportional to the concentration of thiol groups in the sample, allowing researchers to quantify the amount of thiol groups present.
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biochemical assays and other research applications.
実験室実験の利点と制限
DTNB has several advantages as a reagent for measuring thiol groups. It is highly specific for thiol groups and does not react with other functional groups in proteins and other biomolecules. It is also relatively easy to use and can be adapted for use in a wide range of assays and experimental systems.
However, there are also some limitations to the use of DTNB. One limitation is that it can only measure the concentration of free thiol groups in a sample. It cannot detect thiol groups that are involved in disulfide bonds or other chemical modifications. Another limitation is that the reaction between DTNB and thiol groups is relatively slow, which can limit the sensitivity of the assay.
将来の方向性
There are several potential future directions for research on DTNB and related compounds. One area of interest is the development of new reagents that can measure thiol groups in more complex biological systems, such as living cells and tissues. Another area of interest is the use of DTNB and related compounds in the development of new drugs and therapies for diseases that involve thiol groups, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, DTNB is a widely used reagent for measuring thiol groups in proteins and other biomolecules. It has several advantages as a reagent, including high specificity and ease of use. However, there are also some limitations to its use, and future research is needed to develop new reagents and applications for thiol group measurement.
合成法
DTNB can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with 2-aminoethylmercaptan and 4-mercaptobutyric acid in the presence of hydrochloric acid. The resulting compound is a yellow powder that is soluble in water and other polar solvents.
科学的研究の応用
DTNB is widely used in scientific research as a reagent for measuring thiol groups in proteins and other biomolecules. Thiol groups are important functional groups that play a key role in many biological processes, including enzyme catalysis, protein folding, and redox signaling. By measuring the concentration of thiol groups in a sample, researchers can gain insights into the structure and function of proteins and other biomolecules.
特性
CAS番号 |
19213-25-3 |
|---|---|
分子式 |
C7H14ClNO3S2 |
分子量 |
259.8 g/mol |
IUPAC名 |
4-(2-aminoethylsulfanylcarbonylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3S2.ClH/c8-3-5-13-7(11)12-4-1-2-6(9)10;/h1-5,8H2,(H,9,10);1H |
InChIキー |
CQRVOHIUVQUYHZ-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)CSC(=O)SCCN.Cl |
正規SMILES |
C(CC(=O)O)CSC(=O)SCCN.Cl |
その他のCAS番号 |
19213-25-3 |
同義語 |
Dithiocarbonic acid S-(2-aminoethyl) ester S-ester with 4-mercaptobuty ric acid hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




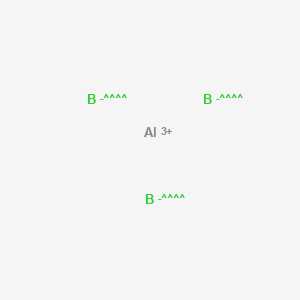


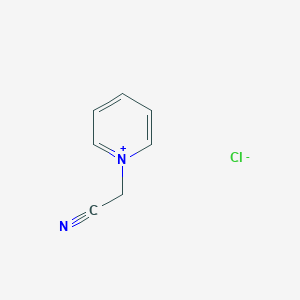


![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
